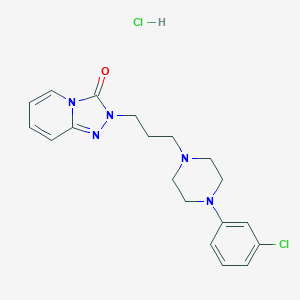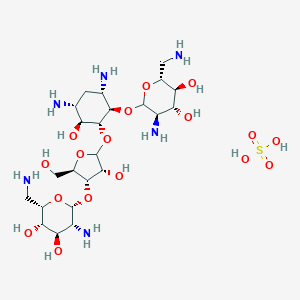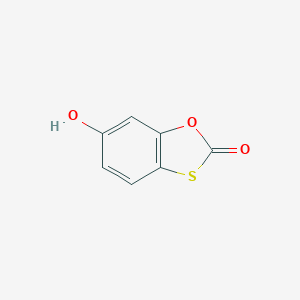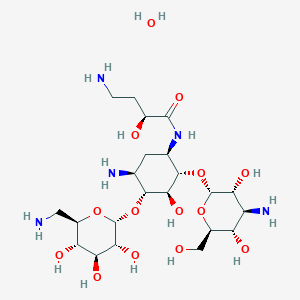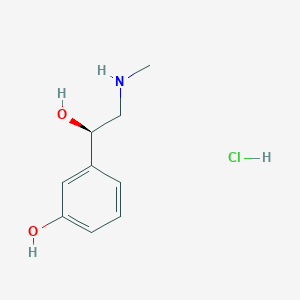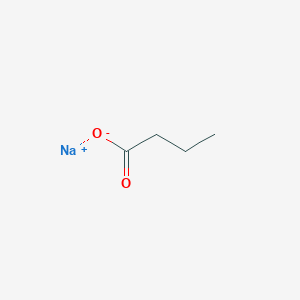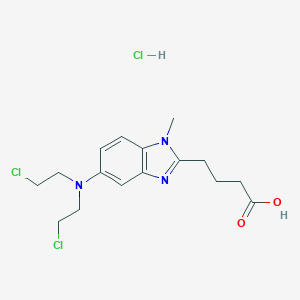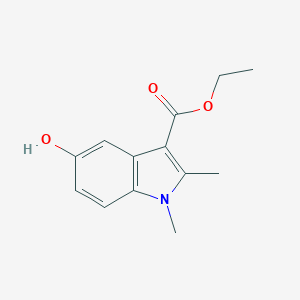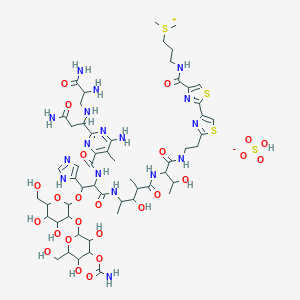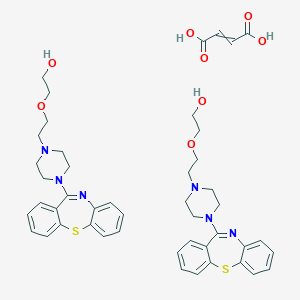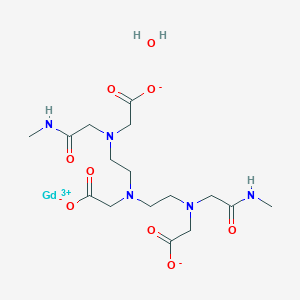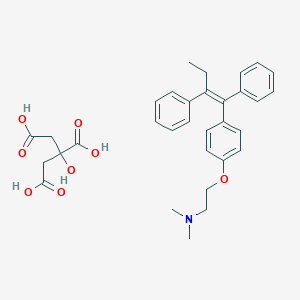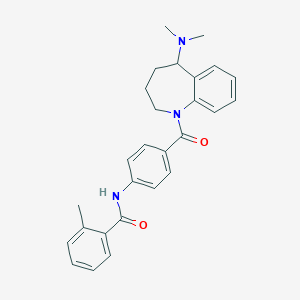
Mozavaptan
描述
Mozavaptan is a vasopressin receptor antagonist primarily used to treat hyponatremia, a condition characterized by low sodium levels in the blood. It is marketed by Otsuka and was approved in Japan in October 2006 for the treatment of hyponatremia caused by the syndrome of inappropriate antidiuretic hormone secretion (SIADH) due to antidiuretic hormone-producing tumors .
作用机制
Target of Action
Mozavaptan primarily targets the vasopressin type 2 (V2) receptors, which are expressed in renal collecting duct cells . The role of these receptors is to regulate water reabsorption in the kidneys .
Mode of Action
This compound, being a nonpeptide vasopressin receptor antagonist, binds to the vasopressin type 2 receptors in the renal collecting duct cells . This binding inhibits the action of vasopressin, leading to water diuresis, also known as aquaresis, which results in an increase in serum sodium concentration .
Pharmacokinetics
It is known that this compound is extensively cleared by hepatic metabolism via oxidative enzymes . The drug is biotransformed mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the correction of hyponatremia in patients with euvolemic or hypervolemic forms . By inhibiting the action of vasopressin on the V2 receptors, this compound promotes the excretion of free water, thereby increasing serum sodium levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various physiological and environmental factors. For instance, the metabolic profile of this compound can be affected by factors such as gender, genetic polymorphism, and drug-drug interactions . These factors can impact the biotransformation pathways of this compound, potentially influencing its therapeutic effectiveness .
生化分析
Biochemical Properties
Mozavaptan is a benzazepine derivative that antagonizes the binding of arginine vasopressin (AVP) to vasopressin receptors . It is a potent, selective, competitive, and orally active vasopressin V2 receptor antagonist with an IC50 of 14 nM . It shows 85-fold selectivity for V2 receptor over V1 receptor .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by antagonizing the antidiuretic action of arginine vasopressin (AVP) in vivo . This results in increased water excretion, which can help correct hyponatremia .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with vasopressin receptors. It is a competitive antagonist of these receptors, meaning it binds to the same site as the natural ligand (arginine vasopressin), but without activating the receptor . This prevents arginine vasopressin from exerting its effects, leading to increased water excretion .
Temporal Effects in Laboratory Settings
In short-term (7-day) treatment with this compound, serum sodium concentration significantly increased from 122.8 ± 6.7 to 133.3 ± 8.3 mEq/l, and symptoms due to hyponatremia were improved .
Dosage Effects in Animal Models
For instance, in PCK rat and PKD2 mouse models, this compound was administered once every three days at 5 or 10 mg/kg .
Metabolic Pathways
This compound is extensively biotransformed mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mozavaptan involves multiple steps, starting with the preparation of key intermediatesSpecific details on the synthetic routes and reaction conditions are proprietary and not widely published, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound likely involves optimizing the synthetic route for large-scale manufacturing, ensuring high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: Mozavaptan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
科学研究应用
Mozavaptan has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of vasopressin receptor antagonists.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used to treat hyponatremia in patients with SIADH. .
Industry: Utilized in the development of new therapeutic agents targeting vasopressin receptors.
相似化合物的比较
Mozavaptan belongs to a class of compounds known as vaptans, which are vasopressin receptor antagonists. Similar compounds include:
Tolvaptan: Another vasopressin V2 receptor antagonist used to treat hyponatremia and ADPKD. .
Conivaptan: A non-selective vasopressin receptor antagonist that targets both V1a and V2 receptors.
Lixivaptan: A selective V2 receptor antagonist similar to this compound, used in clinical trials for treating ADPKD.
This compound is unique in its specific approval for treating hyponatremia caused by SIADH in Japan, and its structural properties may offer distinct advantages in terms of receptor selectivity and therapeutic efficacy .
属性
IUPAC Name |
N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXUQJJCIZICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057641 | |
| Record name | Mozavaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137975-06-5 | |
| Record name | Mozavaptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137975-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mozavaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137975065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mozavaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOZAVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17OJ42922Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


